molecular formula C7H9NO3 B6155586 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid CAS No. 1368116-42-0

3-(5-methyl-1,2-oxazol-4-yl)propanoic acid

Cat. No.: B6155586
CAS No.: 1368116-42-0
M. Wt: 155.2
InChI Key:
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Description

3-(5-Methyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-nitropropanoic acid with hydroxylamine hydrochloride, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

3-(5-Methyl-1,2-oxazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • 3-(3-Methyl-1,2-oxazol-5-yl)propanoic acid
  • 3-(5-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid

Comparison:

  • 3-(3-Methyl-1,2-oxazol-5-yl)propanoic acid: This compound has a similar structure but with the methyl group at a different position on the oxazole ring. This positional difference can affect its chemical reactivity and biological activity.
  • 3-(5-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: This compound contains an oxadiazole ring instead of an oxazole ring. The presence of an additional nitrogen atom in the ring can significantly alter its properties and potential applications.

3-(5-Methyl-1,2-oxazol-4-yl)propanoic acid stands out due to its unique structure and the specific positions of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1368116-42-0

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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